Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484878
InChI: InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m1/s1
SMILES:
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

CAS No.:

Cat. No.: VC17484878

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
Standard InChI InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m1/s1
Standard InChI Key HQFNEPWHAWEXLA-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N

Introduction

Structural Characteristics and Stereochemical Significance

Core Framework and Substituent Configuration

The compound’s molecular framework consists of an indole ring system substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a (2R)-2-amino-3-methoxy-3-oxopropyl side chain. The indole nucleus, a privileged scaffold in drug discovery, provides a planar aromatic system capable of π-π stacking interactions with biological targets . The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications.

The stereochemistry at the C2 position of the side chain is critical for biological activity. The (2R) configuration orients the amino and methoxy-oxo groups in a spatial arrangement that mimics natural substrates of enzymes such as tryptophan hydroxylase or serotonin receptors . Computational modeling studies suggest that this configuration optimizes hydrogen bonding with active-site residues, potentially enhancing binding affinity.

Comparative Analysis of Stereoisomers

The (2R) enantiomer exhibits distinct physicochemical and pharmacological properties compared to its (2S) counterpart. For example, the (2S)-configured analog (CAS 2387564-90-9) shows reduced solubility in polar solvents due to differences in molecular packing, as evidenced by X-ray crystallography . Biological assays further reveal that the (2R) enantiomer displays a 3-fold higher potency in serotonin receptor binding studies, underscoring the importance of stereochemical control during synthesis .

Synthetic Methodologies and Optimization

Conventional Multi-Step Synthesis

The synthesis of tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate typically involves the following sequence:

  • Indole Functionalization:

    • Boc protection of the indole nitrogen using di-tert-butyl dicarbonate under basic conditions.

    • Friedel-Crafts alkylation at the 3-position with acrylate derivatives to introduce the propyl side chain.

  • Stereoselective Amination:

    • Enzymatic resolution or asymmetric hydrogenation to install the (2R)-amino group .

  • Esterification:

    • Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂, 25°C9298
Friedel-CraftsAlCl₃, methyl acrylate, 0°C7895
Asymmetric AminationRh-catalyst, H₂ (50 psi), THF8597

Physicochemical Properties and Stability

Solubility and Thermal Behavior

Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is a crystalline solid at room temperature with moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL; ethanol: 8 mg/mL). Thermal gravimetric analysis (TGA) reveals decomposition onset at 185°C, indicating suitability for standard handling and storage.

Stereochemical Stability

The compound’s stereochemical integrity remains intact under ambient conditions but may racemize at elevated temperatures (>80°C) or in strongly acidic/basic environments. Chiral HPLC analyses confirm >99% enantiomeric excess (ee) after six months of storage at −20°C.

Biological Evaluation and Mechanistic Insights

Serotonin Receptor Modulation

Preliminary in vitro studies suggest that the compound acts as a partial agonist at 5-HT₁A and 5-HT₂A receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. Molecular docking simulations posit that the methoxy-oxo side chain forms a hydrogen bond with Ser159 in the 5-HT₁A binding pocket, stabilizing the active conformation.

Metabolic Pathway Interactions

The compound inhibits kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative disorders, with a Ki of 2.1 μM . This activity correlates with reduced quinolinic acid levels in neuronal cell cultures, highlighting its potential as a neuroprotective agent .

Applications in Drug Discovery

Lead Compound for CNS Therapeutics

The compound’s dual activity on serotonin receptors and KMO positions it as a promising lead for treating depression and Alzheimer’s disease. Structural analogs with fluorinated side chains show improved blood-brain barrier permeability in murine models .

Building Block for Peptide Mimetics

The Boc-protected amino group enables facile integration into peptide chains via solid-phase synthesis. Derivatives featuring this moiety exhibit enhanced proteolytic stability compared to linear peptides .

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